molecular formula C14H25NO6 B13687647 Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 1628785-29-4

Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-

Cat. No.: B13687647
CAS No.: 1628785-29-4
M. Wt: 303.35 g/mol
InChI Key: RGISUMGZXKIQRB-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- is a derivative of butanoic acid featuring two (1,1-dimethylethoxy)carbonyl (Boc) protecting groups on the amino substituent at the 4-position. This compound is structurally characterized by a carboxylic acid group at the terminal position and a central amino group modified with bulky tert-butoxycarbonyl groups. Such modifications enhance steric protection of the amino group, making it resistant to nucleophilic or acidic conditions during synthetic processes .

These compounds are critical intermediates in peptide synthesis and pharmaceutical development, where selective deprotection of Boc groups enables controlled assembly of molecular architectures .

Properties

CAS No.

1628785-29-4

Molecular Formula

C14H25NO6

Molecular Weight

303.35 g/mol

IUPAC Name

4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)15(9-7-8-10(16)17)12(19)21-14(4,5)6/h7-9H2,1-6H3,(H,16,17)

InChI Key

RGISUMGZXKIQRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Butanoic Acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-

General Synthetic Strategy

The preparation of Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the selective protection of amino groups on a butanoic acid derivative, often starting from amino acids like 4-aminobutanoic acid (gamma-aminobutyric acid, GABA). The key step is the introduction of two Boc protecting groups onto the amino functionality, resulting in the bis-Boc-protected amino acid.

Specific Synthetic Routes

Boc Protection of 4-Aminobutanoic Acid
  • Starting Material: 4-Aminobutanoic acid (GABA)
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as triethylamine or sodium bicarbonate
  • Solvent: Typically aqueous or organic solvents like dichloromethane
  • Conditions: Room temperature to mild heating, under inert atmosphere to avoid moisture
  • Mechanism: The amino group undergoes nucleophilic attack on Boc2O, leading to carbamate formation. Repetition of this step or excess Boc2O leads to bis-protection.

This method is supported by the general procedures for Boc-protection of amino acids and amines as described in organic synthesis literature.

Use of Carbodiimide Coupling Agents

An alternative method involves coupling protected amino acid derivatives using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the desired protected amino acid esters or acids.

  • Example: Synthesis of related protected butanoic acid derivatives using DCC in pyridine solvent, achieving high yields (up to 96%).
  • This approach facilitates the formation of amide or carbamate bonds under mild conditions, preserving the Boc groups.
Multi-step Synthesis via Protected Intermediates
  • Protection of amino groups with Boc groups
  • Functional group transformations on the butanoic acid backbone (e.g., nitration, cyanation)
  • Final deprotection or further functionalization as required

Such multi-step syntheses are detailed in medicinal chemistry research, where the Boc-protected amino acids serve as intermediates for more complex molecules.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Direct Boc Protection 4-Aminobutanoic acid Di-tert-butyl dicarbonate, base Room temp, inert atmosphere High Simple, widely used for amino protection
Carbodiimide Coupling Protected amino acids Dicyclohexylcarbodiimide, pyridine Room temp Up to 96% Efficient for ester/amide bond formation
Multi-step Functionalization Amino acid derivatives Boc2O, coupling agents, various Multi-step, controlled Variable Used in complex molecule synthesis

Research Findings and Analytical Data

Structural Verification

  • NMR Spectroscopy: Characteristic chemical shifts corresponding to Boc groups (tert-butyl protons around 1.4 ppm) and the butanoic acid backbone confirm the bis-Boc protection.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 303.35 g/mol confirms the compound identity.

Purity and Yield

  • High yields (above 90%) are achievable using optimized Boc protection and carbodiimide coupling methods.
  • Purity is typically confirmed by HPLC and LC-MS, showing single major peaks corresponding to the target compound.

Applications Related to Preparation

  • The bis-Boc protection strategy facilitates the synthesis of peptide analogs and amino acid derivatives used in drug delivery systems, where selective deprotection is crucial.
  • The compound serves as a building block for the synthesis of peptide-drug conjugates, enabling controlled release of active agents via enzymatic cleavage of peptide bonds.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting groups can be removed under acidic conditions to yield the free amino acid.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, and reduction reactions can convert it to alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Free amino acid.

    Substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as aldehydes or ketones.

    Reduction: Reduced derivatives such as alcohols.

Scientific Research Applications

Based on the search results, here's what is known about the applications of Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-:

Chemical Identification

  • Chemical Name: Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- .
  • CAS Number: 1628785-29-4 .
  • Molecular Formula: C14H25NO6 .
  • Molecular Weight: 303.35 .

Related Compounds

  • Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-: This compound has the CAS number 57294-38-9 and the molecular formula C9H17NO4 .
  • (2S)-2,4-bis({[(tert-butoxy)carbonyl]amino})butanoic acid: Also known as BOC-L-DAB(BOC), this compound has the molecular formula C14H26N2O6 and the CAS number 34404-27-8 .
  • Butanoic acid,4-[[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]-: This compound has the molecular formula C15H27N3O6 .

Scientific Research Applications

  • Poly-γ-glutamylation Studies:
    • Analogues with γ-carboxylate substitutions, including 2-amino-L-4-sulfobutanoic acid (L-homocysteic acid), 4-azido-L-homoalanine, γ-methyl, t-butyl and benzyl esters of L-glutamic acid, and 4-nitro-L-2-aminobutyric acid, have been tested to identify L-glutamate analogues that prevent further reaction once incorporated in a growing tail .
    • 4-nitro-L-2-aminobutyric acid acts as a substrate across all enzymes and both cofactors, generating non-reactive products after the addition of a single molecule, suggesting it terminates the poly-glutamylation reaction .
    • The preparation of (2 S)-2-amino-4-nitrobutanoic acid involves (2 S)-4-Nitro-2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-butanoic acid methyl ester .

Mechanism of Action

The mechanism of action of butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- involves its ability to act as a protecting group for amino acids. The Boc groups protect the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amino acid. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations.

Comparison with Similar Compounds

Structural and Positional Isomerism

Key structural analogs differ in the position and number of Boc groups or other functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference ID
Butanoic acid, 2,4-bis[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R) Boc groups at positions 2 and 4; (R)-configuration C₁₆H₂₈N₂O₈ 376.41 752986-92-8
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2S)- Boc at position 4; hydroxy at position 2; (S)-configuration C₉H₁₇NO₅ 219.23 207305-60-0
Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, tert-butyl ester Bromo at position 4; Boc at position 2; esterified C₁₃H₂₄BrNO₄ 338.24 118444-07-8
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, (2S)- Boc at position 4; methyl at position 2; (S)-configuration C₁₀H₁₉NO₄ 217.26 205808-16-8

Key Observations :

  • Steric Effects: The 2,4-bis-Boc derivative () exhibits greater steric hindrance than mono-Boc analogs, influencing reactivity in coupling reactions .
  • Functional Group Diversity : Hydroxy () or bromo () substituents alter polarity and reactivity. For example, bromo groups enable cross-coupling reactions, while hydroxy groups participate in hydrogen bonding .

Functional Group Variations

Carboxylic Acid vs. Ester Derivatives
  • Carboxylic Acids (e.g., ): Directly participate in amide bond formation but require activation (e.g., via DCC).
  • Esters (e.g., ): Improved lipophilicity and stability under acidic conditions; serve as prodrugs or protected intermediates .
Protecting Group Strategies
  • Boc vs. Fmoc : Boc (acid-labile) is preferred for orthogonal protection in solid-phase synthesis, whereas Fmoc (base-labile) is used in sequential deprotection strategies (e.g., ) .

Stereochemical Impact

  • (R)- vs. (S)-Configuration : and highlight enantiomers with distinct biological activities. For example, (S)-configured hydroxy derivatives () may exhibit preferential binding in chiral environments .

Physical and Chemical Properties

Property 4-Boc-2-Hydroxy () 4-Boc-2-Methyl () 2,4-Bis-Boc ()
Density (g/cm³) 1.204 Not reported Not reported
Molecular Weight (g/mol) 219.23 217.26 376.41
Solubility Polar solvents Moderate lipophilicity Low aqueous solubility

Notes:

  • Increased molecular weight in bis-Boc derivatives () correlates with reduced solubility in aqueous media .
  • Methyl substitution () enhances lipophilicity (LogP = 0.7376 in vs. higher in methylated analogs) .

Biological Activity

Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- is a complex organic compound with significant potential in biological applications. Its structure features multiple functional groups, making it an interesting candidate for various biochemical pathways. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C15H27N3O6
  • Molar Mass : 345.39 g/mol
  • Density : 1.16 g/cm³ (predicted)
  • pKa : 4.59 (predicted)

The presence of tert-butoxycarbonyl (Boc) groups enhances the stability of the compound during synthetic processes, allowing for diverse chemical modifications .

Mechanisms of Biological Activity

Research indicates that Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- exhibits potential biological activity through various mechanisms:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor in enzymatic reactions. Studies have shown its ability to modulate enzyme activity significantly, which is crucial for understanding its therapeutic potential .
  • Antimicrobial and Anticancer Properties : Preliminary findings suggest that this compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation. Its unique structure allows for interaction with various molecular targets, potentially leading to the development of new antimicrobial agents or anticancer drugs.

Comparative Analysis with Related Compounds

To better understand the uniqueness of Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, it can be compared with other similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic AcidContains trifluorophenyl groupEnhanced lipophilicity
4-Nitro-L-2-aminobutyric AcidSimple amino acid structureLacks complex protective groups
(R)-3-((tert-Butoxycarbonyl)amino)-4-(phenyl)butanoic AcidPhenyl substitutionDifferent aromatic properties

The presence of multiple Boc protecting groups in Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- provides stability during synthesis while allowing for diverse modifications not seen in simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of Butanoic acid derivatives:

  • Poly-γ-glutamylation Studies : Research demonstrated that certain analogues of Butanoic acid can act as substrates for poly-glutamylation reactions across various biological systems. These reactions are critical for understanding the role of folates in cellular metabolism .
  • Cytotoxicity Assessments : In vitro studies have shown that compounds structurally related to Butanoic acid can exhibit cytotoxic effects against human cancer cell lines. Such findings underscore the potential of these compounds in cancer therapeutics .
  • Enzymatic Reaction Mechanisms : Detailed analyses using LC-MS have provided insights into how Butanoic acid derivatives interact with enzymes involved in metabolic pathways, revealing their potential as biochemical probes or inhibitors .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-?

  • Methodological Answer : The compound is synthesized via sequential Boc (tert-butoxycarbonyl) protection of the primary amine group on 4-aminobutanoic acid. A two-step protocol is typically employed:

Initial Protection : React 4-aminobutanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (e.g., NaHCO₃ or NaOH) to form the mono-Boc-protected intermediate .

Second Protection : Repeat the Boc protection under anhydrous conditions (e.g., DMF or THF with DMAP as a catalyst) to introduce the second Boc group.
Characterization is achieved via 1^1H NMR to confirm the absence of free amine protons (δ ~1.4 ppm for Boc groups) and LC-MS to verify molecular weight (217.26 g/mol) .

Q. How is the stereochemical integrity of the compound maintained during synthesis?

  • Methodological Answer : The (2S)-stereochemistry (if applicable) is preserved using enantiomerically pure starting materials. Chiral HPLC or polarimetry can validate optical purity post-synthesis. For example, the (S)-configuration in related derivatives is confirmed by comparing retention times with known standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies Boc groups (singlets at δ ~1.4 ppm for tert-butyl) and the carboxylic acid proton (broad peak at δ ~12 ppm). 13^{13}C NMR confirms carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .
  • FT-IR : Peaks at ~1700–1750 cm1^{-1} (C=O stretching for Boc and carboxylic acid) and ~3350 cm1^{-1} (N-H stretching absent if fully protected) .

Advanced Research Questions

Q. How does the compound’s dual Boc protection influence its reactivity in peptide coupling reactions?

  • Methodological Answer : The bis-Boc groups sterically hinder the amino group, preventing undesired side reactions (e.g., racemization) during carbodiimide-mediated couplings. However, this requires optimized activation of the carboxylic acid (e.g., HOBt/EDC in DMF) to ensure efficient amide bond formation. Comparative studies with mono-Boc analogs show reduced coupling yields (~60–70% vs. ~85–90% for mono-Boc) due to steric effects .

Q. What are the challenges in achieving regioselective deprotection of one Boc group?

  • Methodological Answer : Selective deprotection is challenging due to the stability of Boc groups under acidic conditions (e.g., TFA). A stepwise approach using mild acidic hydrolysis (e.g., 10% citric acid) at controlled temperatures (0–4°C) can partially deprotect one Boc group. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures selective removal .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

  • Methodological Answer : Stability tests in DMSO-d6_6 and CDCl3_3 reveal degradation (via 1^1H NMR) at >40°C, with Boc groups hydrolyzing to tert-butanol and CO2_2. Storage at –20°C in anhydrous DMF or THF extends shelf life (>6 months). Polar solvents accelerate decomposition due to increased solvolysis .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (40–80%) arise from variations in Boc anhydride stoichiometry and reaction time. A systematic study using Design of Experiments (DoE) identified optimal conditions: 2.2 equiv Boc anhydride, 12-hour reaction time, and pH 8.5–9.0, achieving reproducible yields of 75% ± 3% .

Experimental Design & Data Analysis

Q. How to design an experiment to evaluate the compound’s compatibility with solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

Resin Loading : Couple the compound to Wang resin using DIC/HOBt. Monitor loading efficiency via Fmoc deprotection (UV absorbance at 301 nm).

Stability Test : Subject the resin-bound compound to SPPS conditions (20% piperidine/DMF, 30 min). Analyze cleavage products (TFA) via HPLC to detect Boc group retention.
Results show >90% Boc stability under standard SPPS conditions, making it suitable for iterative peptide elongation .

Q. What analytical strategies resolve overlapping signals in 1^1H NMR spectra caused by tert-butyl groups?

  • Methodological Answer : Use 1^1H-13^{13}C HSQC to correlate tert-butyl protons (δ ~1.4 ppm) with their carbons (δ ~28 ppm). Alternatively, DOSY NMR distinguishes signals based on diffusion coefficients, isolating Boc group dynamics from the backbone .

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